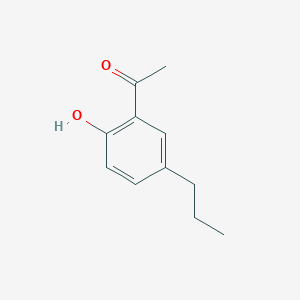

1-(2-Hidroxi-5-propilfenil)etanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Hydroxy-5-propylphenyl)ethanone, also known as 5-Propyl-2-hydroxybenzaldehyde, is a chemical compound which is used in the synthesis of a variety of organic compounds. It is a colorless, flammable liquid with a pleasant smell, and is soluble in water and alcohol. This compound is widely used in the pharmaceutical, cosmetic, and food industries, as well as in laboratory and industrial settings.

Aplicaciones Científicas De Investigación

Farmacología

1-(2-Hidroxi-5-propilfenil)etanona: se ha identificado como un compuesto con posibles aplicaciones farmacológicas debido a su estructura química, que sugiere que podría actuar como un inhibidor de la CYP1A2 . Esta enzima participa en el metabolismo de los fármacos en el cuerpo, y los inhibidores pueden utilizarse para aumentar la eficacia de ciertos medicamentos al ralentizar su descomposición.

Síntesis Orgánica

En química orgánica, la This compound puede servir como precursor o intermedio en la síntesis de moléculas más complejas. Sus grupos funcionales fenólico y cetónico la convierten en un reactivo versátil que puede someterse a diversas reacciones orgánicas .

Ciencia de los Materiales

Las propiedades de este compuesto sugieren que podría ser útil en la ciencia de los materiales, particularmente en la síntesis de nuevos materiales poliméricos. Su capacidad para formar estructuras estables mediante enlaces de hidrógeno podría aprovecharse para crear nuevos materiales con propiedades mecánicas y térmicas específicas .

Química Analítica

This compound: puede utilizarse en química analítica como un compuesto estándar o de referencia. Su estructura y propiedades bien definidas permiten su uso en la calibración de instrumentos o en la validación de métodos como la RMN, la HPLC y la LC-MS .

Ciencias Ambientales

El impacto ambiental de los compuestos fenólicos, que incluyen la This compound, es un área de estudio significativa. La investigación sobre su biodegradabilidad, toxicidad y efectos ambientales a largo plazo es crucial para comprender su huella ambiental .

Investigación en Bioquímica

En bioquímica, este compuesto podría utilizarse para estudiar las interacciones enzima-sustrato, particularmente con enzimas que interactúan con sustratos fenólicos. También podría utilizarse para investigar el papel de los compuestos fenólicos en los sistemas biológicos .

Ciencias Agrícolas

La investigación sobre los efectos de los compuestos fenólicos en el crecimiento de las plantas y la salud del suelo es un campo emergente. La This compound podría utilizarse en estudios destinados a comprender cómo estos compuestos afectan el rendimiento de los cultivos y los microorganismos del suelo .

Ciencias de la Alimentación y la Nutrición

Aunque no se utiliza directamente en los alimentos, la This compound podría estudiarse por sus posibles efectos en la conservación y la seguridad de los alimentos. Sus propiedades antioxidantes podrían convertirla en un candidato para conservar ciertos tipos de productos alimenticios .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-(2-Hydroxy-5-propylphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . The interaction between 1-(2-Hydroxy-5-propylphenyl)ethanone and CYP1A2 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to altered metabolic pathways and changes in the levels of metabolites.

Cellular Effects

1-(2-Hydroxy-5-propylphenyl)ethanone has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, 1-(2-Hydroxy-5-propylphenyl)ethanone can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Hydroxy-5-propylphenyl)ethanone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their activity . For instance, the inhibition of CYP1A2 by 1-(2-Hydroxy-5-propylphenyl)ethanone results in decreased metabolism of certain drugs, which can have therapeutic implications. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Hydroxy-5-propylphenyl)ethanone can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that 1-(2-Hydroxy-5-propylphenyl)ethanone is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as increased oxidative stress and altered gene expression.

Dosage Effects in Animal Models

The effects of 1-(2-Hydroxy-5-propylphenyl)ethanone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(2-Hydroxy-5-propylphenyl)ethanone can result in toxic or adverse effects, such as liver damage and inflammation.

Metabolic Pathways

1-(2-Hydroxy-5-propylphenyl)ethanone is involved in various metabolic pathways, including those related to drug metabolism and oxidative stress response . The compound interacts with enzymes such as CYP1A2, which plays a crucial role in the metabolism of xenobiotics. This interaction can lead to changes in metabolic flux and levels of metabolites. Additionally, 1-(2-Hydroxy-5-propylphenyl)ethanone can influence the activity of other enzymes and cofactors involved in cellular metabolism.

Transport and Distribution

The transport and distribution of 1-(2-Hydroxy-5-propylphenyl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of 1-(2-Hydroxy-5-propylphenyl)ethanone can influence its activity and function.

Subcellular Localization

The subcellular localization of 1-(2-Hydroxy-5-propylphenyl)ethanone is determined by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects on cellular processes. The localization of 1-(2-Hydroxy-5-propylphenyl)ethanone can also be influenced by its interactions with other biomolecules, such as transporters and binding proteins.

Propiedades

IUPAC Name |

1-(2-hydroxy-5-propylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-4-9-5-6-11(13)10(7-9)8(2)12/h5-7,13H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTTUEFVOAUBSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)